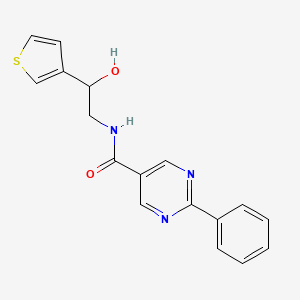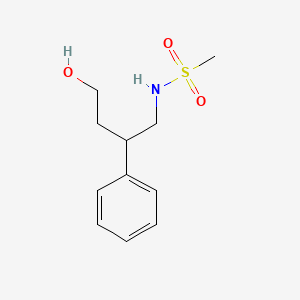![molecular formula C15H14F2N2O2 B6640285 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)
1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in the 1970s and has been used for the treatment of a variety of conditions, including arthritis, gout, and menstrual cramps.
作用機序
1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea works by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are involved in pain and inflammation, and by inhibiting their production, this compound can reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor alpha. It has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.
実験室実験の利点と制限
One advantage of using 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea in lab experiments is that it is relatively inexpensive and easy to synthesize. It is also readily available and has been extensively studied, which makes it a useful tool for researchers. One limitation of using this compound in lab experiments is that it can have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are a number of future directions for the study of 1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea. One area of research is the potential use of this compound in the treatment of Alzheimer's disease. Another area of research is the development of new analogs of this compound that may have improved anti-inflammatory and analgesic properties. Additionally, the use of this compound in combination with other drugs may be explored to determine if it can enhance their therapeutic effects.
Conclusion:
In conclusion, this compound is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are involved in pain and inflammation. This compound has a number of biochemical and physiological effects and has been studied for its potential use in the treatment of Alzheimer's disease. While there are some limitations to its use in lab experiments, this compound remains a useful tool for researchers and has a number of potential future directions for study.
合成法
1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea is synthesized by reacting 2,6-difluorobenzyl alcohol with phenyl isocyanate in the presence of a base. The resulting product is then hydrolyzed to form this compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.
科学的研究の応用
1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in pain and inflammation. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
特性
IUPAC Name |
1-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c16-11-7-4-8-12(17)14(11)13(20)9-18-15(21)19-10-5-2-1-3-6-10/h1-8,13,20H,9H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENLZRKHDUCONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6640203.png)
![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)

![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)






![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)
![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)